

Unveiling Isomagnolone: A Technical Guide to its Molecular Weight, Formula, and Characterization

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Compound of Interest

Compound Name: *Isomagnolone*

Cat. No.: *B179401*

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Shanghai, China – November 18, 2025 – **Isomagnolone**, a naturally occurring prenylated phenylpropanoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the determination of its molecular weight and formula, complete with detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Molecular Profile of Isomagnolone

Isomagnolone is characterized by the molecular formula $C_{18}H_{18}O_3$, with a corresponding molecular weight of approximately 282.3 g/mol ^[1] These fundamental properties have been determined through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Molecular and Spectroscopic Data of Isomagnolone

Parameter	Value	Method
Molecular Formula	C ₁₈ H ₁₈ O ₃	High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Molecular Weight	282.3 g/mol	Calculated from Molecular Formula
Exact Mass [M+H] ⁺	To be determined	HRESIMS
¹ H NMR Chemical Shifts (δ ppm)	See Table 2	Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³ C NMR Chemical Shifts (δ ppm)	See Table 3	Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific HRESIMS and NMR data are pending retrieval from detailed experimental reports.

Experimental Protocols for Characterization

The definitive identification and structural elucidation of **Isomagnolone** involve its isolation from a natural source, followed by rigorous spectroscopic analysis.

Isolation of Isomagnolone from Illicium burmanicum

Isomagnolone can be isolated from the branches and leaves of the plant *Illicium burmanicum*. A typical isolation protocol is as follows:

- **Extraction:** Air-dried and powdered plant material is extracted with an organic solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc). The EtOAc-soluble fraction, typically containing compounds of interest like **Isomagnolone**, is collected.

- Chromatography: The EtOAc-soluble portion is subjected to multiple rounds of column chromatography. This may include:
 - Silica gel column chromatography with a gradient elution system (e.g., petroleum ether-EtOAc).
 - Sephadex LH-20 column chromatography.
 - Preparative high-performance liquid chromatography (HPLC) for final purification.

Fractions are monitored by thin-layer chromatography (TLC) to guide the separation process and identify those containing the target compound.

Determination of Molecular Formula and Weight by Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of **Isomagnolone**.

- Sample Preparation: A purified sample of **Isomagnolone** is dissolved in a suitable solvent, such as methanol, at a low concentration.
- Instrumentation: The sample is introduced into a high-resolution mass spectrometer equipped with an electrospray ionization source.
- Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$. The high-resolution capability allows for the measurement of the mass-to-charge ratio (m/z) with high accuracy.
- Formula Determination: The elemental composition is determined from the exact mass measurement using specialized software, which calculates possible molecular formulas within a narrow mass tolerance.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (^1H and ^{13}C) and two-dimensional NMR experiments are crucial for elucidating the chemical structure of **Isomagnolone**.

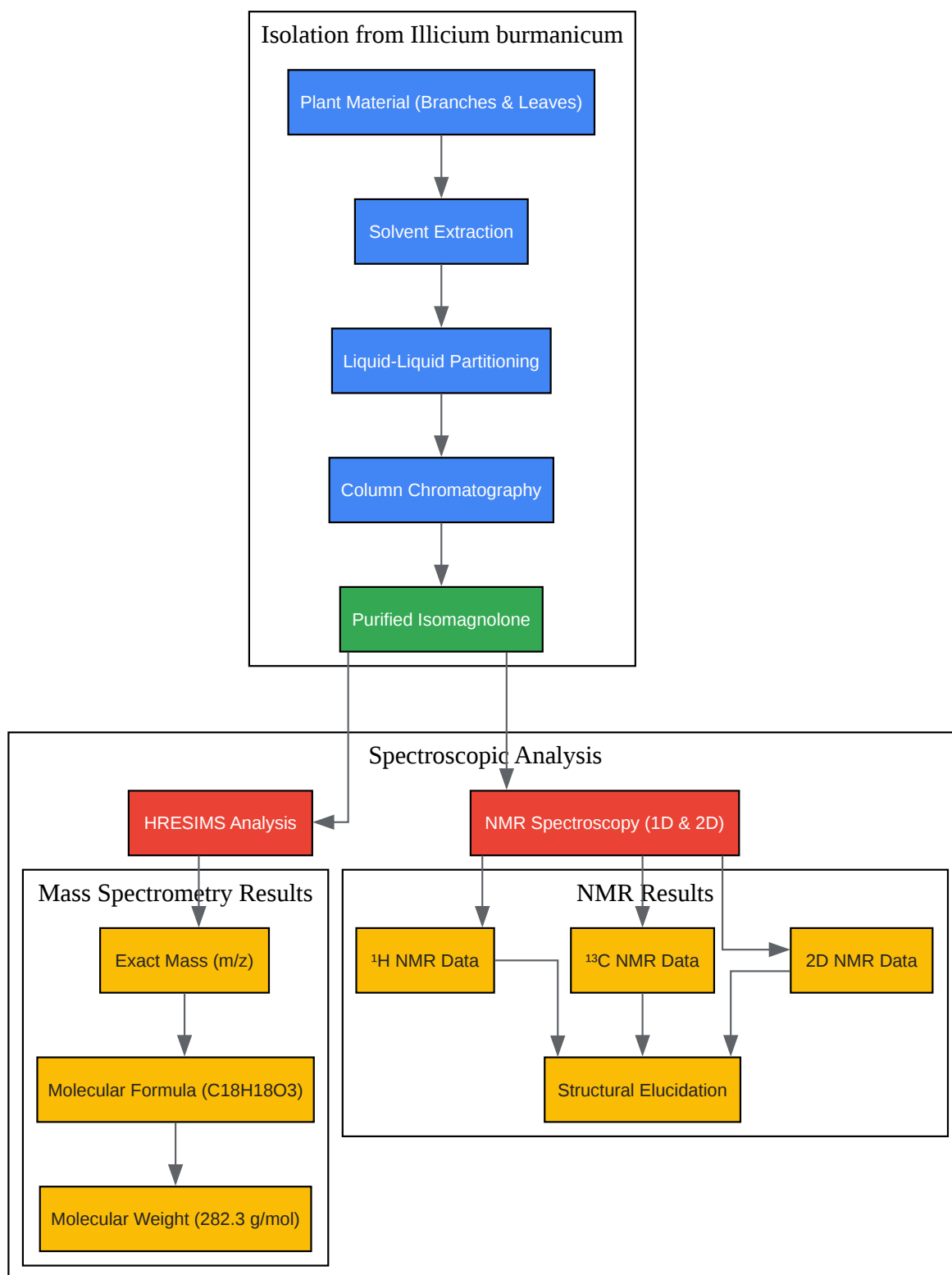
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl_3 or CD_3OD) in an NMR tube.
- **Instrumentation:** Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - ^1H NMR: Provides information on the number and chemical environment of protons.
 - ^{13}C NMR: Reveals the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Signaling Pathways and Biological Activity

While the precise signaling pathways modulated by **Isomagnolone** are still under active investigation, preliminary studies on related prenylated phenylpropanoids suggest potential anti-inflammatory and cytotoxic activities.^[1] Research into compounds with similar structural motifs, such as magnolol, has indicated involvement in pathways like NF- κ B and MAPK, which are critical in inflammation and cancer. Further studies are required to delineate the specific molecular targets and mechanisms of action for **Isomagnolone**.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the molecular weight and formula of **Isomagnolone**.



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Workflow for the Isolation and Characterization of **Isomagnolone**.

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References

- 1. pubs.rsc.org [pubs.rsc.org]
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